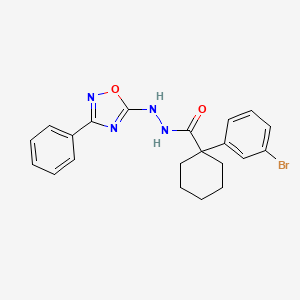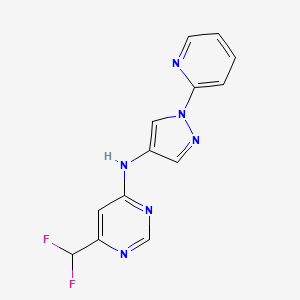
(2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as "compound X" and is used as a research tool in the field of drug discovery.
作用機序
The mechanism of action of (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in the development and progression of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
実験室実験の利点と制限
One of the major advantages of (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is its versatility as a research tool. It can be used in a variety of laboratory experiments to study the mechanisms of disease and develop new treatments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research could focus on the development of new compounds that are based on the structure of (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide, with the goal of improving its effectiveness and reducing its toxicity.
Conclusion:
In conclusion, (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is a valuable research tool in the field of drug discovery. Its potential applications in the treatment of various diseases make it an important area of research for the scientific community. As research continues, it is likely that new applications and potential uses for this compound will be discovered.
合成法
The synthesis of (2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide is a complex process that involves multiple steps. The most commonly used method involves the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method has been shown to be effective in producing high yields of the compound.
科学的研究の応用
(2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide has been used extensively in scientific research as a tool for drug discovery. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(2S)-N-(8-fluoroquinolin-3-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c1-13(2)20(26-12-15-6-3-4-8-17(15)22(26)28)21(27)25-16-10-14-7-5-9-18(23)19(14)24-11-16/h3-11,13,20H,12H2,1-2H3,(H,25,27)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMOUCCUDSZVAM-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CN=C2C(=C1)C=CC=C2F)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CN=C2C(=C1)C=CC=C2F)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)

![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)
![5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)

![N-[(2S)-1-[(5-chloro-2-methoxypyrimidin-4-yl)amino]propan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7431274.png)
![3-(4-fluorophenyl)-N-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7431281.png)
![6-(3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbonyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7431285.png)
![N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine](/img/structure/B7431291.png)
![1-methyl-N-[[1-(5-methyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7431294.png)
![N-[2-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B7431302.png)
![[(3aR,6aS)-2-(2-methoxy-6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone](/img/structure/B7431309.png)